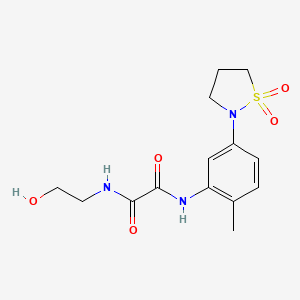

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-10-3-4-11(17-6-2-8-23(17,21)22)9-12(10)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIAAFJSLHSYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a phenyl group attached to a dioxidoisothiazolidin moiety and an oxalamide group, which may contribute to its interactions with biological systems. Research into its biological activity primarily focuses on its mechanism of action, potential therapeutic applications, and biochemical pathways.

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound likely binds to the active site of CDK2, inhibiting its activity and disrupting the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing cell division, which is particularly relevant in cancer treatment contexts where uncontrolled cell proliferation is a concern.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound through various in vitro assays. For instance, it has been evaluated against several human cancer cell lines, including lung cancer lines A549, HCC827, and NCI-H358. The results indicated that compounds similar in structure exhibited significant cytotoxicity against these cancer cells while also affecting normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells .

Table 1: Cytotoxicity Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | X.X ± Y.Y |

| HCC827 | X.X ± Y.Y | |

| NCI-H358 | X.X ± Y.Y | |

| MRC-5 | X.X ± Y.Y |

(Note: Specific IC50 values need to be filled based on experimental data from studies.)

Potential Applications

The compound shows promise not only in oncology but also in other therapeutic areas due to its biochemical activity:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, warranting further exploration.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

In one notable study, derivatives of similar compounds were synthesized and tested for their biological activity. The findings indicated that modifications in the chemical structure significantly influenced their efficacy against various cancer cell lines. For instance, compounds with specific substituents showed enhanced activity in both 2D and 3D culture systems, highlighting the importance of structural optimization.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Oxalamides

*Molecular weight inferred from structurally similar compounds in .

Key Observations :

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide?

Methodological Answer: Synthesis requires sequential coupling of oxalyl chloride with substituted amines. Key steps include:

- Step 1: Reacting 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with oxalyl chloride in anhydrous dichloromethane at 0–5°C to form the intermediate N1-acyl chloride.

- Step 2: Coupling with 2-hydroxyethylamine under basic conditions (e.g., triethylamine) at 25°C.

- Purification: Use silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio for amine:acyl chloride) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Q. How can structural discrepancies in NMR data for oxalamide derivatives be resolved during characterization?

Methodological Answer: Discrepancies often arise from rotameric conformations of the oxalamide bond. To resolve:

Q. What strategies improve aqueous solubility for in vitro bioactivity assays of this hydrophobic compound?

Methodological Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) with PBS or cell culture media.

- Cyclodextrin inclusion complexes: Prepare 10% (w/v) hydroxypropyl-β-cyclodextrin solutions to enhance solubility up to 5 mM.

- pH adjustment: Test solubility in buffered solutions (pH 4–9) to identify ionizable groups (e.g., hydroxyl or sulfone moieties) .

Q. Which in vitro assays are suitable for preliminary screening of anticancer activity?

Methodological Answer:

- Cell viability: MTT assay in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure.

- Apoptosis: Annexin V/PI staining followed by flow cytometry.

- Target engagement: Western blot for caspase-3 cleavage or PARP inhibition.

- Control: Compare with structurally related oxalamides (e.g., N1-benzyl derivatives) to establish SAR trends .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence binding affinity to proposed targets (e.g., soluble epoxide hydrolase)?

Methodological Answer:

- Computational docking: Use AutoDock Vina to model interactions between the dioxidoisothiazolidine moiety and the enzyme’s catalytic triad (Asp335, Tyr466, Tyr485).

- Synthetic analogs: Prepare derivatives with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups at the 5-position.

- Kinetic assays: Measure IC50 using fluorescent substrates (e.g., PHOME) to quantify inhibition potency. Correlate with logP values to assess hydrophobicity-driven binding .

Q. What experimental approaches reconcile contradictions in reported IC50 values across studies?

Methodological Answer: Discrepancies may stem from assay conditions or impurities. Standardize:

- Compound purity: Validate via HPLC-MS (≥95% purity).

- Assay buffers: Use consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4).

- Positive controls: Include known inhibitors (e.g., TPPU for sEH) to calibrate inter-lab variability.

- Statistical analysis: Apply ANOVA to compare datasets and identify outliers .

Q. What metabolic stability challenges are anticipated in preclinical studies, and how are they addressed?

Methodological Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS.

- Soft spots: Identify labile groups (e.g., oxalamide hydrolysis) using H/D exchange experiments.

- Prodrug strategies: Mask the hydroxyl group with acetyl or PEGylated moieties to enhance stability .

Q. How can computational methods guide formulation design for improved bioavailability?

Methodological Answer:

- Molecular dynamics (MD): Simulate interactions with lipid bilayers to predict passive permeability.

- Salt selection: Screen counterions (e.g., sodium, meglumine) using COSMO-RS for enhanced solubility.

- Nanoparticle encapsulation: Use PLGA or liposomes (particle size <200 nm via DLS) to improve circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.